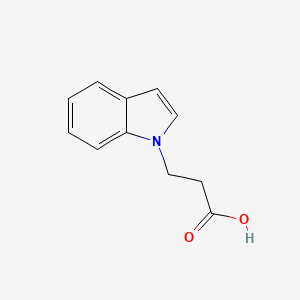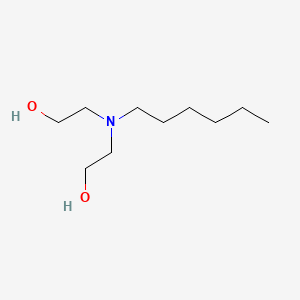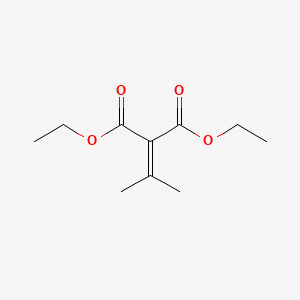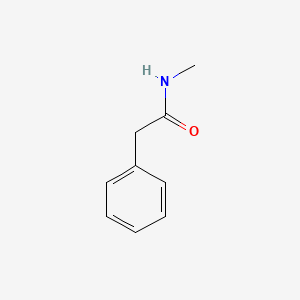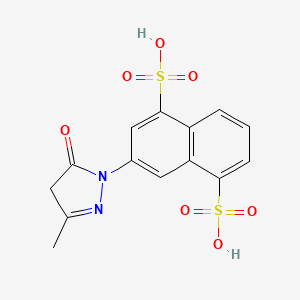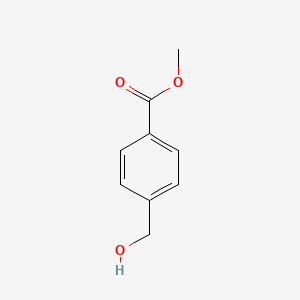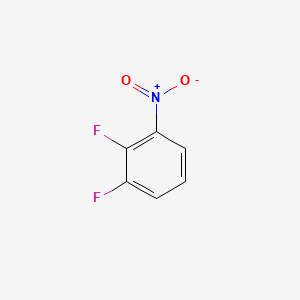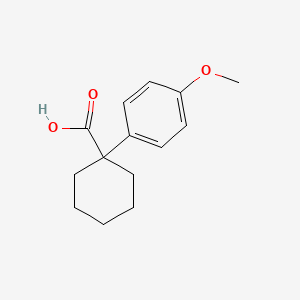
1-(4-Methoxyphenyl)cyclohexanecarboxylic acid
Descripción general
Descripción
1-(4-Methoxyphenyl)cyclohexanecarboxylic acid is a compound that features a cyclohexane ring with a carboxylic acid functional group and a 4-methoxyphenyl substituent. This structure places it within a class of organic compounds that are of interest due to their potential reactivity and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce a monoester derivative demonstrates the potential for biocatalytic approaches in synthesizing cyclohexane-based carboxylic acids . Additionally, the synthesis of a cyano derivative of a related compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, through acetylation and reaction with cyclohexanone, indicates the versatility of synthetic routes available for such structures .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid has been characterized using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate reveals that the cyclohexane ring adopts a chair conformation, which is a common and stable conformation for cyclohexane derivatives . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of cyclohexane carboxylic acid derivatives can be influenced by the presence of substituents on the aromatic ring. Studies have shown that the one-electron oxidation of related compounds can lead to the formation of radical cations, which can undergo various fragmentation pathways depending on the structure and pH conditions . The divergent reactivity of a bis(4-methoxyphenyl)cyclohexane diyl cation radical under different electron-transfer conditions further illustrates the complex behavior of these molecules during chemical reactions .
Physical and Chemical Properties Analysis
The presence of methoxy groups on the aromatic ring can significantly affect the physical and chemical properties of cyclohexane-based compounds. For instance, methoxy-substituted derivatives of 1,1-bis(4-aminophenyl)cyclohexane exhibit lower ionization potentials and higher hole drift mobilities compared to non-substituted derivatives, which is important for applications in electronic materials . The mesomorphic and dielectric properties of phenyl cyclohexanecarboxylates have also been studied, showing that the substitution pattern can influence the thermal stability and dielectric constants of the resulting materials .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid has been utilized in the synthesis of various chemical compounds. For instance, it played a role in the creation of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines] through a process involving Wagner-Meerwein rearrangement and Ritter reaction (Perevoshchikova et al., 2014).
- Research has also shown its involvement in hydrocarbomethoxylation reactions, particularly in the production of methyl esters of cyclohexanecarboxylic acid from cyclohexene (Ordyan et al., 1972).
Mesomorphic and Dielectric Properties
- The compound has been studied for its role in forming nematic and smectic mesophases, contributing to the understanding of mesomorphism and dielectric properties in certain chemicals (Karamysheva et al., 1976).
Synthesis of Derivatives
- It has been used in the synthesis of various derivatives, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing its versatility in chemical synthesis (Özer et al., 2009).
Photoreactions and Photochemistry
- The compound has been involved in studies related to photoreactions of aryl alkanoates, demonstrating its role in understanding the mechanisms of phototransesterification (Mori et al., 2003).
- It has also been a subject in the study of the photochemistry of methoxyphenyl derivatives, contributing to the knowledge of SN1 reactions in these compounds (Dichiarante et al., 2007).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-12-7-5-11(6-8-12)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJAJSWMKTWWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225666 | |
| Record name | 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | |
CAS RN |
7469-83-2 | |
| Record name | 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7469-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7469-83-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

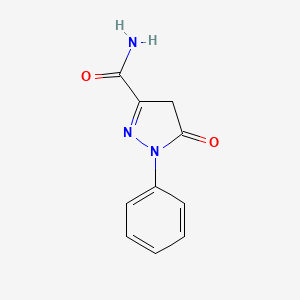
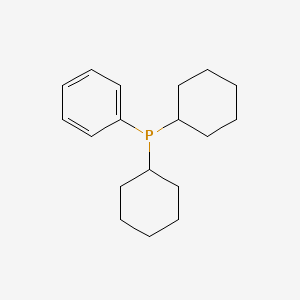
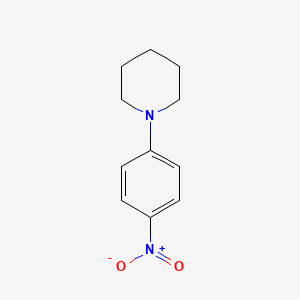
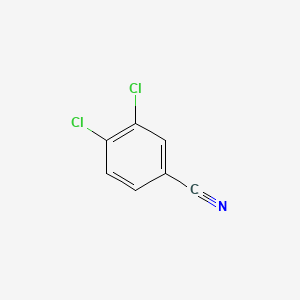
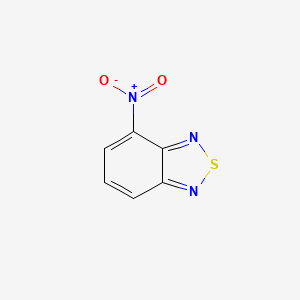
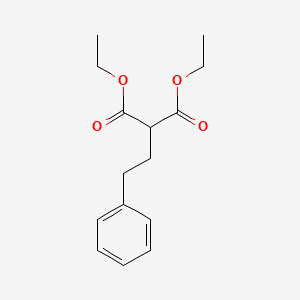
![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)
